2,3,5-Tribromobenzoic acid

概要

説明

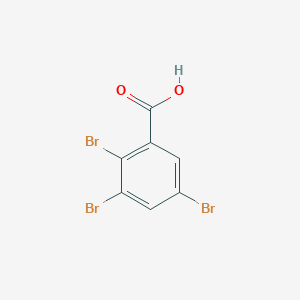

2,3,5-Tribromobenzoic acid is a halogenated derivative of benzoic acid, characterized by the presence of three bromine atoms at the 2, 3, and 5 positions on the benzene ring. Its molecular formula is C7H3Br3O2, and it has a molecular weight of 358.81 g/mol

準備方法

Synthetic Routes and Reaction Conditions

2,3,5-Tribromobenzoic acid can be synthesized through the bromination of benzoic acid. One common method involves the use of bromine in the presence of a catalyst such as iron or iron(III) bromide. The reaction typically takes place in a solvent like acetic acid or carbon tetrachloride, and the temperature is maintained at around 0-5°C to control the reaction rate and prevent over-bromination .

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of more efficient brominating agents such as dibromoisocyanuric acid in a concentrated sulfuric acid medium. This method allows for the bromination to occur more selectively and efficiently, producing high yields of the desired product .

化学反応の分析

Decarboxylation Reactions

The carboxylic acid group undergoes thermal decarboxylation under controlled conditions. While direct data for 2,3,5-tribromobenzoic acid is limited, analogous tribromobenzoic acids (e.g., 2,4,6-tribromobenzoic acid) show decarboxylation at 135–140°C in dilute nitric acid, yielding 1,3,5-tribromobenzene . For this compound, the mechanism likely proceeds via:

Electron-donating groups typically hinder decarboxylation, but the strong electron-withdrawing effect of bromine atoms stabilizes the transition state .

Esterification

The carboxylic acid reacts with alcohols under acidic or dehydrating conditions to form esters:

Key conditions :

Substitution Reactions

Bromine atoms at positions 2, 3, and 5 participate in nucleophilic aromatic substitution (NAS) or elimination-addition mechanisms.

Table 1: Substitution Reactions of this compound

Mechanistic insights :

-

Hydroxylation : Proceeds via SNAr mechanism, where hydroxide attacks the para position to Br .

-

Amination : Requires cuprous bromide catalysts to facilitate Br⁻ displacement by NH₂⁻ .

Redox Reactions

The compound participates in oxidation and reduction processes:

Oxidation

The benzene ring resists oxidation, but the carboxylic acid group can oxidize to CO₂ under strong conditions (e.g., KMnO₄, H₂SO₄) .

Reduction

-

Bromine removal : Catalytic hydrogenation (H₂/Pd-C) selectively reduces Br substituents.

-

Carboxylic acid reduction : LiAlH₄ converts the acid to 2,3,5-tribromobenzyl alcohol.

Diazotization and Coupling

The acid’s amino derivatives (e.g., synthesized via amination) undergo diazotization with NaNO₂/HCl, forming diazonium salts for azo coupling . Applications include dye synthesis and polymer crosslinking .

Stability and Side Reactions

-

Thermal decomposition : Above 200°C, releases HBr and forms polybrominated dibenzofurans.

-

Photoreactivity : UV light induces debromination, favoring position 5 due to steric effects .

This reactivity profile positions this compound as a versatile intermediate in agrochemicals , pharmaceuticals, and materials science . Further studies on its catalytic applications and environmental degradation pathways are warranted.

科学的研究の応用

Organic Synthesis

2,3,5-Tribromobenzoic acid is widely used as an intermediate in organic synthesis. Its bromine substituents enhance its reactivity, making it a valuable precursor for various chemical transformations.

Synthetic Routes

- Bromination of Benzoic Acid : The compound can be synthesized through selective bromination processes using bromine in the presence of catalysts like iron or iron(III) bromide. This method allows for the controlled introduction of bromine atoms at specific positions on the benzoic acid ring.

Applications in Synthesis

- Building Block for Complex Molecules : It serves as a starting material for synthesizing more complex organic compounds, including pharmaceuticals and agrochemicals.

- Formation of Substituted Derivatives : The compound can undergo substitution reactions to form various derivatives with different functional groups.

Biological Research

Research has indicated potential biological activities associated with this compound. Its interactions with biological systems make it a candidate for further investigation in medicinal chemistry.

Case Study: Antimicrobial Properties

A study explored the antimicrobial properties of tribromobenzoic acids, suggesting that derivatives could exhibit significant activity against various bacterial strains. This opens avenues for developing new antimicrobial agents based on its structure .

Flame Retardants

The compound is also recognized for its application in flame retardant formulations due to its high bromine content.

Industrial Applications

- Textiles and Plastics : this compound is incorporated into textile coatings and plastic materials to enhance their fire resistance.

- Regulations and Safety : As flame retardants face scrutiny regarding environmental impact and toxicity, ongoing research focuses on optimizing formulations that include this compound while ensuring safety standards are met .

Environmental Considerations

While this compound has beneficial applications, its environmental impact must be considered. Studies indicate that brominated compounds can accumulate in ecosystems and may pose risks to wildlife and human health.

Research Findings

- A comprehensive review highlighted the persistence of brominated flame retardants in the environment and their potential effects on endocrine systems .

Data Table: Applications Overview

| Application Area | Description | Example Use Case |

|---|---|---|

| Organic Synthesis | Intermediate for complex organic molecules | Synthesis of pharmaceuticals |

| Biological Research | Potential antimicrobial properties | Development of new antibacterial agents |

| Flame Retardants | Enhances fire resistance in materials | Coatings for textiles and plastics |

| Environmental Impact | Concerns regarding persistence and toxicity | Regulatory assessments |

作用機序

The mechanism of action of 2,3,5-tribromobenzoic acid depends on its application:

Plant Growth Regulation: It is believed to interfere with plant hormone pathways, affecting growth and development.

Antimicrobial Activity: The bromine atoms in the compound can disrupt microbial cell membranes and inhibit enzyme activity, leading to cell death.

類似化合物との比較

Similar Compounds

2,4,6-Tribromobenzoic acid: Another tribrominated benzoic acid with bromine atoms at different positions.

3-Bromobenzoic acid: A monobrominated derivative of benzoic acid.

Uniqueness

2,3,5-Tribromobenzoic acid is unique due to the specific positioning of the bromine atoms, which influences its reactivity and biological activity. The presence of three bromine atoms makes it more reactive in substitution and reduction reactions compared to monobrominated or dibrominated benzoic acids .

生物活性

2,3,5-Tribromobenzoic acid (TBA) is a halogenated derivative of benzoic acid, characterized by the presence of three bromine atoms at the 2, 3, and 5 positions on the benzene ring. Its molecular formula is C7H3Br3O2, and it has garnered interest in various fields including organic synthesis, environmental science, and plant biology due to its unique chemical properties and potential biological activities.

- Molecular Formula : C7H3Br3O2

- Molar Mass : 358.81 g/mol

- Density : 2.383 g/cm³

- Melting Point : 193-194 °C

- Boiling Point : Approximately 391.5 °C (predicted)

- pKa : 2.07 (predicted)

These properties suggest that TBA is a stable compound under standard conditions, which is crucial for its application in biological studies and industrial processes .

Target of Action

The biological activity of TBA is primarily under investigation for its potential as a plant growth regulator . Initial studies suggest that it may influence plant growth and development at molecular and cellular levels by modulating hormonal pathways or signaling mechanisms within plants .

Pharmacokinetics

The bioavailability of TBA can be influenced by its physicochemical properties, including its molecular weight and solubility. The compound's stability in various environmental conditions (e.g., temperature, pH) also plays a critical role in its biological efficacy .

Antimicrobial Properties

Research has indicated that TBA may possess antimicrobial and antifungal properties. For instance, studies have shown that halogenated benzoic acids can inhibit the growth of certain bacterial strains and fungi, suggesting that TBA might exhibit similar effects due to its structural characteristics .

Plant Growth Regulation

TBA is being studied as a potential plant growth regulator. Its mechanism may involve the modulation of auxin levels or interference with other phytohormones that govern plant growth processes. Preliminary results indicate that TBA can enhance root development and overall plant vigor under specific conditions .

Case Studies

-

Antimicrobial Activity Study

- A study conducted on the effects of halogenated benzoic acids showed that compounds like TBA inhibited the growth of Escherichia coli and Staphylococcus aureus at varying concentrations. The Minimum Inhibitory Concentration (MIC) for TBA was found to be lower than for non-halogenated analogs, indicating enhanced efficacy due to bromination.

-

Plant Growth Regulation Experiment

- In experimental setups involving Arabidopsis thaliana, TBA was applied at different concentrations to assess its impact on seed germination and early plant development. Results indicated a significant increase in germination rates and root length compared to control groups, suggesting its potential utility in agricultural applications.

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Antimicrobial Activity | Plant Growth Regulation |

|---|---|---|---|

| This compound | C7H3Br3O2 | Moderate | Positive |

| 2,4,6-Tribromobenzoic Acid | C7H3Br3O2 | High | Moderate |

| 3-Bromobenzoic Acid | C7H6BrO2 | Low | Negative |

This table illustrates how TBA compares with other brominated benzoic acids concerning their biological activities. Notably, while TBA shows moderate antimicrobial activity and positive effects on plant growth, other compounds exhibit varying levels of efficacy .

特性

IUPAC Name |

2,3,5-tribromobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Br3O2/c8-3-1-4(7(11)12)6(10)5(9)2-3/h1-2H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXRZWSOTDBLHDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(=O)O)Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Br3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00589865 | |

| Record name | 2,3,5-Tribromobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00589865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.81 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15396-38-0 | |

| Record name | 2,3,5-Tribromobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15396-38-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,5-Tribromobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00589865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。